
1-(4-chlorophenyl)-3-(4-hydroxybenzyl)pyridazin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-[(4-hydroxyphenyl)methyl]pyridazin-4-one is a heterocyclic compound that features a pyridazine ring substituted with a 4-chlorophenyl group and a 4-hydroxyphenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-[(4-hydroxyphenyl)methyl]pyridazin-4-one can be achieved through various synthetic routes. One common method involves the condensation of 4-chlorobenzaldehyde with 4-hydroxybenzylamine to form an intermediate Schiff base, which is then cyclized with hydrazine hydrate to yield the desired pyridazinone compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Chlorophenyl)-3-[(4-hydroxyphenyl)methyl]pyridazin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of 4-chlorophenyl-3-[(4-hydroxyphenyl)methyl]pyridazin-4-one.
Reduction: Formation of 4-chlorophenyl-3-[(4-aminophenyl)methyl]pyridazin-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-3-[(4-hydroxyphenyl)methyl]pyridazin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorophenyl)-3-[(4-hydroxyphenyl)methyl]pyridazin-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)piperazine: Shares the 4-chlorophenyl group but has a different core structure.
1-(4-Chlorophenyl)-1-cyclohexanecarboxylic acid: Similar in having a 4-chlorophenyl group but differs in the functional groups and overall structure.
Uniqueness: 1-(4-Chlorophenyl)-3-[(4-hydroxyphenyl)methyl]pyridazin-4-one is unique due to its combination of a pyridazine ring with both a 4-chlorophenyl and a 4-hydroxyphenylmethyl group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Propiedades
Fórmula molecular |
C17H13ClN2O2 |
|---|---|
Peso molecular |
312.7 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-[(4-hydroxyphenyl)methyl]pyridazin-4-one |
InChI |
InChI=1S/C17H13ClN2O2/c18-13-3-5-14(6-4-13)20-10-9-17(22)16(19-20)11-12-1-7-15(21)8-2-12/h1-10,21H,11H2 |
Clave InChI |
BOERWEFLOUCIFD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=NN(C=CC2=O)C3=CC=C(C=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



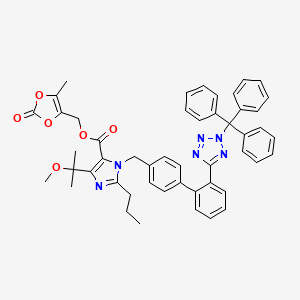
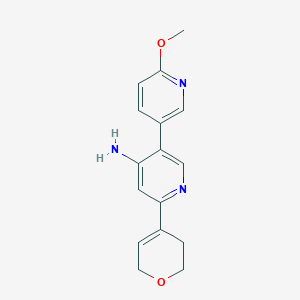
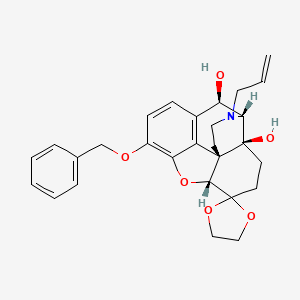
![2-((6-Chloro-1',3-dimethyl-2,2',4,6'-tetraoxo-1',3,4,6'-tetrahydro-2H-[1,4'-bipyrimidin]-3'(2'H)-yl)methyl)-4-fluorobenzonitrile](/img/structure/B13854297.png)
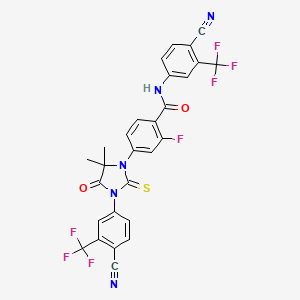
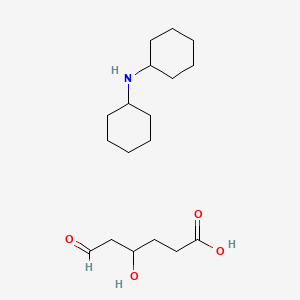


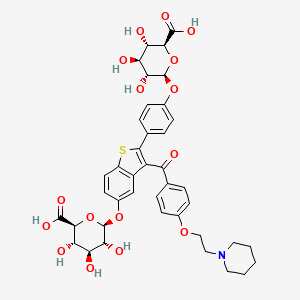
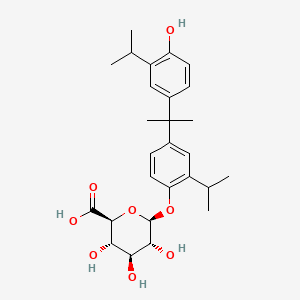

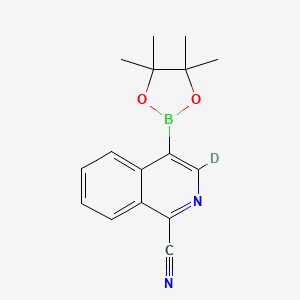
![Methyl (4-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-((methoxycarbonyl)amino)pyrimidin-5-yl)(methyl)carbamate](/img/structure/B13854363.png)
